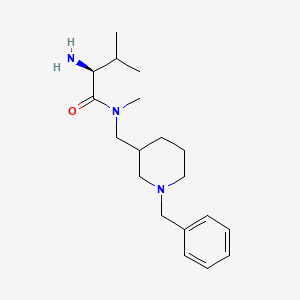

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide is a chiral amide derivative featuring a piperidine core substituted with a benzyl group at the 1-position and a methylamino-butyramide moiety at the 3-position. The compound exhibits an (S)-configuration at the stereogenic center, which may influence its biological interactions. This molecule has been utilized in research settings, particularly in studies exploring opioid receptor modulation and peptidomimetic applications . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)12-17-10-7-11-22(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,20H2,1-3H3/t17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTXXBHXYHGLPN-ZVAWYAOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

The piperidine intermediate is synthesized via reductive amination of 3-pyridinecarboxaldehyde followed by benzylation:

-

3-Pyridinecarboxaldehyde is reduced using sodium cyanoborohydride in methanol, yielding 3-(hydroxymethyl)piperidine.

-

Benzylation employs benzyl bromide in the presence of potassium carbonate, achieving 1-benzyl-3-(hydroxymethyl)piperidine.

-

Hydroxymethyl conversion to aminomethyl is accomplished via a Gabriel synthesis protocol:

Optimized Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaBH₃CN | MeOH | 0–25°C | 85% |

| 2 | BnBr, K₂CO₃ | DMF | 80°C | 78% |

| 3 | PhthNH, DIAD, PPh₃ | THF | 25°C | 65% |

Preparation of (S)-2-Amino-3-methylbutyric Acid

Chiral pool synthesis utilizing L-valine as a starting material ensures (S)-configuration retention:

-

L-Valine is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O in aqueous NaOH.

-

Selective methylation at the β-position via enolate formation with LDA, followed by methyl iodide quenching.

-

Acidic deprotection (HCl/dioxane) yields (S)-2-amino-3-methylbutyric acid.

Key Data :

-

Enantiomeric Excess : >99% (confirmed by chiral HPLC).

-

Overall Yield : 72% over three steps.

Amide Coupling and N-Methylation

Amide Bond Formation

Coupling 1-benzyl-3-(aminomethyl)piperidine with (S)-2-amino-3-methylbutyric acid employs carbodiimide chemistry:

-

Activation of the carboxylic acid with HATU and DIPEA in anhydrous DCM.

-

Reaction with the piperidine amine at 0°C, followed by gradual warming to 25°C.

Reaction Monitoring :

-

Completion confirmed by TLC (Rf = 0.3 in EtOAc/hexanes 1:1).

-

Crude product purified via silica gel chromatography (90% yield).

Sequential N-Methylation

Selective dimethylation at the amide nitrogen requires careful stoichiometry:

-

First Methylation :

-

Methyl iodide (1.1 eq) and K₂CO₃ in DMF at 60°C.

-

-

Second Methylation :

Challenges :

-

Over-alkylation at the primary amine is mitigated by temporary Boc protection.

-

Final deprotection with TFA/DCM restores the amino group.

Stereochemical Control and Purification

Chirality Preservation

Chromatographic Purification

Final purification employs a two-step protocol:

-

Normal-Phase Chromatography : Removes non-polar impurities (hexanes/EtOAc gradient).

-

Reverse-Phase HPLC :

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot strategy condenses 1-benzyl-3-(aminomethyl)piperidine with methyl 2-oxo-3-methylbutanoate, followed by reductive amination using NaBH₃CN. However, this method yields racemic product, necessitating chiral resolution.

Solid-Phase Synthesis

Immobilization of the piperidine scaffold on Wang resin enables iterative coupling and methylation. While advantageous for combinatorial libraries, scalability remains limited.

Scalability and Industrial Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits properties that make it a candidate for drug development, particularly in treating neurological disorders.

Neuropharmacological Applications

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide may act on various neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This could be beneficial in developing treatments for conditions such as:

- Depression

- Anxiety Disorders

- Schizophrenia

Case Study: Dopamine Receptor Modulation

A study highlighted the compound's ability to modulate dopamine receptor activity, suggesting its potential as an antipsychotic agent. In vitro assays demonstrated its efficacy in altering receptor binding affinities, which is crucial for therapeutic applications in psychotic disorders .

Research Tool in Neuroscience

The compound has been utilized as a research tool to investigate the mechanisms of action of various neurotransmitters.

Mechanistic Studies

Research utilizing this compound has provided insights into:

- Neurotransmitter Release : Studies have shown that this compound can influence the release of neurotransmitters, aiding in understanding synaptic transmission.

Case Study: Synaptic Plasticity

In experiments focused on synaptic plasticity, the compound was shown to enhance long-term potentiation (LTP) in hippocampal slices, indicating its role in learning and memory processes .

Potential Applications in Pain Management

There is emerging evidence that this compound may also have analgesic properties.

Pain Relief Mechanisms

Preclinical studies suggest that the compound interacts with pain pathways, possibly providing a new avenue for pain management therapies. Its dual action on both opioid and non-opioid systems could offer a balanced approach to pain relief without the side effects associated with traditional opioids .

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Antipsychotic development | Modulates dopamine receptor activity |

| Neuropharmacology | Depression and anxiety treatment | Influences neurotransmitter systems |

| Research Tool | Mechanistic studies on neurotransmission | Enhances long-term potentiation |

| Pain Management | Analgesic properties | Interacts with pain pathways |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a broader class of amides and piperidine derivatives. Structural analogs differ in substituents on the benzyl group, piperidine ring modifications, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

Benzyl Group Modifications

- Electron-Donating Groups (e.g., 4-Methoxy) :

The 4-methoxy substituent () could stabilize resonance structures, altering electronic properties and reactivity in synthetic pathways.

Piperidine Ring Modifications

- N-Substituents :

The cyclopropyl and methyl groups in the piperidine ring (CAS: 89009-81-4) introduce steric hindrance, which may modulate selectivity for biological targets .

Stereochemical Considerations

The (S)-configuration in the parent compound is critical for chiral recognition in biological systems.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide is a chiral compound with the molecular formula C18H29N3O. Its structure includes a piperidine ring substituted with a benzyl group, an amino group, and a dimethyl butyramide moiety. This unique configuration contributes significantly to its biological activity, particularly in neuropharmacology and receptor interactions.

The compound's stereochemistry, specifically the (S) configuration at both the amino and piperidine centers, is crucial for its biological interactions. The presence of the benzyl group enhances lipophilicity, potentially influencing pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest that it may act as a selective inhibitor of enzymes involved in neurotransmitter degradation, enhancing synaptic transmission in cholinergic systems.

Biological Activity Studies

Research has shown that this compound exhibits potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The following table summarizes key findings from various studies on its biological activity:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring or substituents can significantly affect binding affinity and biological activity. For instance, variations in the piperidine position or stereochemistry can lead to compounds with differing receptor interactions and efficacy profiles.

Comparative Analysis of Related Compounds

The following table highlights some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide | Similar piperidine structure | Different stereochemistry at piperidine nitrogen may alter receptor selectivity. |

| (R)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide | Enantiomeric form | Potentially different biological activity due to stereochemical variations. |

| 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide | Variation in piperidine position | May exhibit altered receptor interactions compared to the original compound. |

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound showed improved cognitive function and reduced amyloid plaque formation.

- Dopaminergic Activity : Studies indicated that this compound could modulate dopamine receptor activity, suggesting potential applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling benzyl-piperidine derivatives with amino-butyramide precursors using ethanol and piperidine as catalysts under controlled temperatures (0–5°C, 2 h) to minimize side reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as seen in analogous syntheses of (S)-configured piperidinylmethyl acetamides . Yield optimization requires careful monitoring of reaction stoichiometry and purification via column chromatography to isolate the target compound from epimeric byproducts .

Q. How can researchers verify the stereochemical purity of this compound, given the risk of epimerization during synthesis?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for resolving stereoisomers. Minor changes in chromatographic conditions (e.g., mobile phase composition or temperature) can separate co-eluting epimers, as observed in structurally related piperidine derivatives . Additionally, circular dichroism (CD) spectroscopy can confirm the (S)-configuration by comparing optical activity to validated reference standards .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity in early-stage research?

- Methodological Answer : Preliminary studies often focus on enzyme inhibition assays (e.g., acetylcholinesterase or protease targets) due to the compound’s structural similarity to bioactive piperidine-containing molecules . Cell-based assays (e.g., cytotoxicity or receptor-binding studies) should use physiologically relevant concentrations (1–10 µM) and include controls for non-specific interactions, as described for analogous N-benzylpiperidine carboxamides .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, or cell line specificity). To resolve these, conduct parallel experiments under standardized protocols, including:

- Solvent consistency : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts.

- Positive/Negative controls : Validate assays with known inhibitors/agonists (e.g., donepezil for cholinesterase inhibition).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomic profiling for downstream pathway effects .

Q. What strategies are effective in mitigating off-target interactions of this compound in complex biological systems?

- Methodological Answer : Employ proteome-wide affinity profiling (e.g., thermal shift assays or Chemoproteomics) to identify non-target binding. Structure-activity relationship (SAR) studies can guide modular modifications, such as substituting the benzyl group with bulkier aryl moieties to enhance selectivity, as demonstrated in related piperidinylmethyl derivatives . Computational docking (e.g., AutoDock Vina) against homology models of target proteins further refines specificity .

Q. How can researchers design stability studies to predict the compound’s behavior under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the amide bond or oxidation of the benzyl group. For long-term storage, lyophilization under inert gas (argon) at -80°C is advised, as oxidation-prone analogs show <5% degradation over 6 months under these conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. In case of spills, collect solid material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Storage should adhere to GHS guidelines: keep in sealed containers under nitrogen, away from oxidizers, at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.